molecular formula C11H12BrClO3 B8207144 Ethyl 6-bromo-2-chloro-3-ethoxybenzoate

Ethyl 6-bromo-2-chloro-3-ethoxybenzoate

Cat. No.: B8207144
M. Wt: 307.57 g/mol
InChI Key: BUGDZUPLHCEXJV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-3-ethoxybenzoate is an organic compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-chloro-3-ethoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

6-bromo-2-chloro-3-hydroxybenzoic acid+ethanolacid catalystethyl 6-bromo-2-chloro-3-ethoxybenzoate+water\text{6-bromo-2-chloro-3-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 6-bromo-2-chloro-3-hydroxybenzoic acid+ethanolacid catalyst​ethyl 6-bromo-2-chloro-3-ethoxybenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The ethoxy group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reagents like LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: Reagents like KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 6-bromo-2-chloro-3-ethoxybenzyl alcohol or ethyl 6-bromo-2-chloro-3-ethoxybenzylamine.

    Oxidation: Formation of ethyl 6-bromo-2-chloro-3-ethoxybenzoic acid or ethyl 6-bromo-2-chloro-3-ethoxybenzaldehyde.

Comparison with Similar Compounds

Ethyl 6-bromo-2-chloro-3-ethoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-2-chloro-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group. It has different reactivity and biological properties.

    Ethyl 6-bromo-2-chloro-3-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group. It is more polar and has different solubility and reactivity.

    Ethyl 6-bromo-2-chloro-3-aminobenzoate: Contains an amino group instead of an ethoxy group. It has different pharmacological properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO3/c1-3-15-8-6-5-7(12)9(10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGDZUPLHCEXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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